(1S,4R,4aS,5S,7S,7aS)-5-hydroxy-7-(hydroxymethyl)-1-methoxy-4-methyl-4,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyran-3-one
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Overview
Description
(1S,4R,4aS,5S,7S,7aS)-5-hydroxy-7-(hydroxymethyl)-1-methoxy-4-methyl-4,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyran-3-one is a natural product found in Caiophora coronata with data available.
Scientific Research Applications
Iridoid Derivatives and Medicinal Applications
- Non-glycosidic iridoids from plants like Cymbaria mongolica exhibit significant antitumor and antibacterial activity. This highlights the potential of such compounds in developing treatments for cancer and bacterial infections (Dai, Liu, & Yang, 2002).
- Iridoids isolated from Pedicularis uliginosa Bunge show inhibitory effects on human tumor cells, particularly against ACHN cells, suggesting their role in cancer research (Liu et al., 2019).
- Pedicularis verticillata-derived iridoids possess anti-complementary activity, potentially useful in therapies targeting the immune system (Shao et al., 2018).
Chemical Synthesis and Compound Derivatives
- Advanced synthesis methods for related compounds, like isoprostane building blocks, have been developed, indicating the versatility of these molecules in chemical synthesis (Lozanova, Chizhov, & Veselovsky, 2011).
- Efforts to increase the efficiency of total synthesis of iso- and neuroprostanes lead to studying transformations of related cyclopentylidene ethanaldoximes (Lozanova, Zlokazov, & Veselovsky, 2013).
- An environment-friendly photochemical approach for synthesizing related compounds suggests sustainable methods in organic synthesis (Komogortsev, Lichitsky, & Melekhina, 2022).
Potential Applications in Polymer Science
- The ring-opening polymerization of related pyrans and their copolymerization behaviors hint at applications in creating new polymer materials with unique properties (Lee & Cho, 1987).
Drug Development and Neurological Research
- Synthesis of new 3-hydroxy-6-hydroxy-methyl-2-substituted 4H-pyran-4-one derivatives suggests potential in developing anticonvulsant compounds, highlighting the role of these molecules in neurological research and drug development (Aytemir, Septioğlu, & Çalış, 2010).
Properties
Molecular Formula |
C11H18O5 |
---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
(1S,4R,4aS,5S,7S,7aS)-5-hydroxy-7-(hydroxymethyl)-1-methoxy-4-methyl-4,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyran-3-one |
InChI |
InChI=1S/C11H18O5/c1-5-8-7(13)3-6(4-12)9(8)11(15-2)16-10(5)14/h5-9,11-13H,3-4H2,1-2H3/t5-,6-,7+,8+,9+,11+/m1/s1 |
InChI Key |
ZVEZLXLQLYOFMK-DRZZNBKRSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]2[C@H](C[C@@H]([C@@H]2[C@H](OC1=O)OC)CO)O |
SMILES |
CC1C2C(CC(C2C(OC1=O)OC)CO)O |
Canonical SMILES |
CC1C2C(CC(C2C(OC1=O)OC)CO)O |
Synonyms |
1alpha-methoxy-6alpha,10-dihydroxyisoepiiridomyrmecin caiophoraenin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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